4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoicacid
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Overview
Description
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple amino groups and a ketone functional group, making it a versatile molecule in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminoethylamine with succinic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are meticulously controlled to maintain product purity and consistency. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ketone group can participate in redox reactions, altering cellular metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Contains a primary amine and a hydroxyl group.
Aminoethylethanolamine: Features both primary and secondary amine groups.
(2-Aminoethyl)trimethylammonium chloride: Contains a quaternary ammonium group.
Uniqueness
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid is unique due to its combination of multiple amino groups and a ketone functional group, which provides it with distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H17N3O3 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[2-(2-aminoethylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H17N3O3/c9-3-4-10-5-6-11-7(12)1-2-8(13)14/h10H,1-6,9H2,(H,11,12)(H,13,14) |
InChI Key |
KBCFVEXCBWBIER-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCNCCN |
Origin of Product |
United States |
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